Mexedrone hydrochloride chemical structure and properties
Mexedrone hydrochloride chemical structure and properties
Introduction
Mexedrone hydrochloride, known chemically as 3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one hydrochloride, is a synthetic molecule belonging to the cathinone class of compounds.[1][2] Cathinones are structurally similar to amphetamines, featuring a phenethylamine core. Mexedrone emerged in the designer drug market in 2015 as a purported legal alternative to mephedrone.[1][3] This guide provides a detailed technical overview of its chemical structure, physicochemical properties, pharmacology, synthesis, and analytical methods for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Mexedrone is an alpha-methoxy derivative of mephedrone.[4] Its structure is characterized by a phenethylamine core with a phenyl ring bound to an amino group through an ethyl chain, with an additional methyl substitution at the alpha carbon.[1] It also contains a ketone group at the beta position and methyl substitutions at the nitrogen atom and the para position of the phenyl ring. The defining feature of mexedrone is the methoxy group attached to the alpha-methyl group.[1]
The hydrochloride salt form enhances its solubility in polar solvents.[5]
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride | [6] |
| Molecular Formula | C12H17NO2.HCl | [7] |
| Molar Mass | 243.73 g/mol | [7] |
| Appearance | Colorless crystals | [3] |
| CAS Number | 2166915-02-0 (Mexedrone base) | [4][6] |
Chemical Structure Visualization
Caption: Chemical structure of Mexedrone Hydrochloride.
Pharmacological Profile
Mechanism of Action
Mexedrone acts as a releasing agent for serotonin and a reuptake inhibitor for the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine.[1] However, its potency is significantly lower than that of mephedrone.[1] In vitro studies using rat brain synaptosomes have shown that mexedrone is a weak, non-selective uptake blocker with IC50 values in the low micromolar range.[3] It displays weak releasing activity at the serotonin transporter (SERT) but is devoid of releasing activity at the dopamine (DAT) and norepinephrine (NET) transporters.[3] This suggests a "hybrid" activity, acting as an uptake blocker at DAT and NET and a substrate at SERT.[3]
The primary mechanism involves the inhibition of serotonin and dopamine reuptake in a dose-dependent manner.[2] It also shows affinity for serotonin (5-HT2) and dopamine (D2) receptors.[2] This increase in synaptic monoamine levels is believed to be responsible for its stimulant and reported euphoric effects.[1]
Pharmacological Signaling Pathway
Caption: Proposed mechanism of action of Mexedrone at the synapse.
Metabolism and Toxicological Profile
The metabolism of mexedrone has not been extensively studied in humans. However, based on its structural similarity to other cathinones like mephedrone, it is likely metabolized via N-demethylation, reduction of the ketone group, and oxidation of the tolyl group.[8]
The long-term health effects and precise toxic dosage of mexedrone are unknown due to a lack of scientific studies and a limited history of human use.[1] Anecdotal reports suggest a potential for psychological dependence with chronic use.[1] Clinical presentations in cases of mexedrone use, often in the context of polydrug use, have included agitation, tachycardia, delusions, and hallucinations.[2]
Experimental Protocols
Synthesis of Mexedrone Hydrochloride
The synthesis of mexedrone hydrochloride can be achieved through a multi-step process. The causality behind this specific synthetic route lies in the sequential modification of a readily available starting material to introduce the desired functional groups.
Methodology: [3]
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Step 1: Formation of 3-methoxy-1-(4-methylphenyl)propan-1-one.
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React 3-chloro-1-(4-methylphenyl)propan-1-one with sodium iodide and sodium methoxide. The iodide facilitates a Finkelstein reaction, replacing the chloride with a better leaving group, which is then substituted by the methoxide to form the ether linkage.
-
-
Step 2: Bromination.
-
React the product from Step 1 with bromine to yield 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one. This step introduces a bromine atom at the alpha-position to the ketone, which will serve as a leaving group in the subsequent amination step.
-
-
Step 3: Amination.
-
Dissolve the brominated intermediate in acetonitrile and add methanolic methylamine. The methylamine acts as a nucleophile, displacing the bromine to form the secondary amine, yielding mexedrone freebase as an oil.
-
-
Step 4: Salt Formation.
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Treat the mexedrone freebase with hydrogen chloride in diethyl ether. This protonates the amine group, forming the hydrochloride salt.
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-
Step 5: Purification.
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Wash the resulting salt with acetone and recrystallize from ethanol to obtain pure, colorless crystals of mexedrone hydrochloride. This step is crucial to remove any unreacted starting materials or by-products, such as α-chloromethylmephedrone.[3]
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Synthesis Workflow
Caption: Synthetic workflow for Mexedrone Hydrochloride.
Analytical Methods for Detection
The identification and quantification of mexedrone in biological samples are crucial for clinical and forensic toxicology.
Recommended Protocol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [2]
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Sample Preparation: Perform solid-phase or liquid-liquid extraction of the urine or blood sample to isolate the analytes and remove interfering matrix components.
-
Chromatographic Separation: Inject the extracted sample into a UPLC system equipped with a suitable C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). This separates mexedrone from other compounds in the sample.
-
Mass Spectrometric Detection: Introduce the eluent from the UPLC into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for mexedrone for sensitive and selective detection and quantification.
Legal Status
The legal status of mexedrone varies by country and is subject to change. It is not a controlled substance in many jurisdictions, but it may be controlled under analogue laws that prohibit substances with similar chemical structures or pharmacological effects to scheduled drugs.[1] For example, it is illegal in Sweden and Japan.[4] In the United Kingdom, it is controlled under the Psychoactive Substances Act 2016.[1] In Brazil, all cathinone analogues are controlled substances.[1]
Conclusion
Mexedrone hydrochloride is a synthetic cathinone with a distinct chemical structure and a pharmacological profile characterized by weak monoamine reuptake inhibition and serotonin release. While it emerged as a "legal high," its potential for abuse and the lack of comprehensive toxicological data warrant caution. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further investigate its properties and effects. As with all novel psychoactive substances, its legal status is dynamic and requires continuous monitoring.
References
-
Mexedrone - PsychonautWiki. (2024-04-21). [Link]
-
Mephedrone - Wikipedia. [Link]
-
Mephedrone | C11H15NO | CID 45266826 - PubChem - NIH. [Link]
-
4-Methylmethcathinone (Mephedrone) (Street Names: 4-MMC, meow meow, m-CAT, bounce, bubbles, mad cow). [Link]
-
Methedrone - Wikipedia. [Link]
-
11 analytically confirmed cases of mexedrone use among polydrug users - PubMed. (2017-01-11). [Link]
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - NIH. [Link]
-
Mexedrone - Wikipedia. [Link]
-
MEXEDRONE HYDROCHLORIDE - precisionFDA. [Link]
-
Mexedrone | C12H17NO2 | CID 129318262 - PubChem - NIH. [Link]
Sources
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. 11 analytically confirmed cases of mexedrone use among polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mexedrone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Mexedrone | C12H17NO2 | CID 129318262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Mephedrone - Wikipedia [en.wikipedia.org]
